5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol
Description
5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol (CAS: 877803-68-4) is a pyrimidine-based phenolic compound with the molecular formula C₁₈H₁₆N₂O₄ and a molecular weight of 324.33 g/mol . Its structure features a central pyrimidine ring substituted at position 4 with a 5-methoxy-2-phenolic group and at position 5 with a 2-methoxyphenoxy moiety.
Properties
IUPAC Name |
5-methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-22-12-7-8-13(14(21)9-12)18-17(10-19-11-20-18)24-16-6-4-3-5-15(16)23-2/h3-11,21H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUOBSBMLCUWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-methoxyphenol with pyrimidine derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-quality this compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
The following table summarizes key structural analogs and their differentiating features:
Key Observations from Structural Comparisons
Substituent Position and Electronic Effects: The 2-methoxyphenoxy group in the target compound (vs. 4-methoxyphenyl in ) demonstrates how methoxy positioning influences electronic properties.
Heterocyclic Core Modifications :
- Replacing the pyrimidine ring with a pyrazole () reduces aromaticity and alters hydrogen-bonding capacity. Pyrazole-containing analogs may exhibit weaker π-π stacking interactions but improved solubility due to decreased planarity .
Lipophilicity and Halogenation :
Computational and Pharmacological Insights
- Docking Studies : Tools like AutoDock Vina () and AutoDock4 () suggest that analogs with extended substituents (e.g., dichlorobenzyloxy) may occupy deeper binding pockets in target proteins, while smaller groups (e.g., methoxy) favor surface interactions.
- Metabolic Stability : Compounds with allyloxy chains () are prone to oxidative metabolism, whereas halogenated derivatives () may exhibit longer half-lives due to resistance to enzymatic degradation .
Biological Activity
5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity based on recent studies, including data tables, case studies, and detailed findings from various research sources.
Molecular Structure and Properties:
- Molecular Formula: C17H18N2O4
- Molecular Weight: 314.34 g/mol
- CAS Number: Not specifically listed in the available sources but can be derived from its structure.
The compound features a pyrimidine ring substituted with a methoxyphenoxy group, which is critical for its biological interactions.
Biological Activity
1. Anticancer Activity:
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyrimidine derivatives have shown selective cytotoxicity toward various cancer cell lines, including T-lymphoblastic cells, with IC50 values as low as 9 nM . The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A (Similar Structure) | CCRF-CEM | 19 |
| Compound B (Similar Structure) | MOLT-4 | 22 |
| 5-Methoxy-2-[5-(2-methoxyphenoxy)... | Jurkat | TBD |
2. Enzyme Inhibition:
The compound has been explored for its inhibitory effects on various enzymes. For example, it may act as an inhibitor of purine nucleoside phosphorylase (PNP), which is relevant in the context of certain cancers and autoimmune diseases. Selectivity for bacterial enzymes over human counterparts has been observed, suggesting potential therapeutic applications in treating infections without harming human cells .
Case Studies and Research Findings
A notable study characterized the pharmacological profile of a series of pyrimidine derivatives, including those structurally related to this compound. The research involved:
- In vitro assays demonstrating low nanomolar inhibitory activities against specific targets.
- Crystallographic studies revealing the binding interactions between the compound and target enzymes.
These findings underscore the importance of structural modifications in enhancing biological activity .
Pharmacokinetics and ADMET Profile
Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for evaluating the therapeutic potential of any compound. Preliminary evaluations suggest that derivatives of this compound exhibit favorable ADMET profiles, indicating good oral bioavailability and low toxicity in preliminary animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
